4-Pyrimidinamine, 2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)-
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Overview
Description
4-Pyrimidinamine, 2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with methoxy and trimethoxyphenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinamine, 2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-Pyrimidinamine, 2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyrimidinamine, 2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- involves its interaction with specific molecular targets and pathways. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . This inhibition can lead to the disruption of cellular processes and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor.
Trimethoprim: Another DHFR inhibitor.
Uniqueness
4-Pyrimidinamine, 2-methoxy-6-((3,4,5-trimethoxyphenyl)methyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the trimethoxyphenyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
143467-57-6 |
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Molecular Formula |
C15H19N3O4 |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C15H19N3O4/c1-19-11-6-9(7-12(20-2)14(11)21-3)5-10-8-13(16)18-15(17-10)22-4/h6-8H,5H2,1-4H3,(H2,16,17,18) |
InChI Key |
BOYNOZRJWFYARX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CC(=NC(=N2)OC)N |
Origin of Product |
United States |
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